2-Methoxy-3,3-dimethylbut-1-ene
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Overview
Description
2-Methoxy-3,3-dimethylbut-1-ene is an organic compound with the molecular formula C7H14O It is a derivative of butene, featuring a methoxy group (-OCH3) and two methyl groups attached to the butene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-3,3-dimethylbut-1-ene can be achieved through several methods. One common approach involves the alkylation of 3,3-dimethylbut-1-ene with methanol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the methoxy group.
Industrial Production Methods: Industrial production of this compound often involves the use of catalytic processes to ensure high yield and purity. Catalysts such as sulfuric acid or other strong acids are commonly employed to drive the reaction to completion. The process may also involve distillation and purification steps to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-3,3-dimethylbut-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or alcohols.
Addition Reactions: It can participate in addition reactions with strong acids like HCl, HBr, and HI, leading to the formation of halogenated products.
Polymerization: The compound can undergo copolymerization with ethylene using a Pd-diimine catalyst.
Common Reagents and Conditions:
Oxidation: Chlorine-promoted silver adatoms.
Addition Reactions: Strong acids such as HCl, HBr, and HI.
Polymerization: Pd-diimine catalyst.
Major Products:
Epoxides: Formed through oxidation.
Halogenated Products: Formed through addition reactions with halogens.
Polymers: Formed through copolymerization with ethylene.
Scientific Research Applications
2-Methoxy-3,3-dimethylbut-1-ene has several applications in scientific research:
Combustion Research: The compound has been studied in the context of combustion reactions to understand the formation of transient species and optimize energy output while minimizing pollution.
Material Science: Its polymerization properties make it useful in the development of new materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-3,3-dimethylbut-1-ene in chemical reactions typically involves the formation of carbocation intermediates. For example, in acid-catalyzed hydration, the double bond is protonated to form a carbocation, which then undergoes nucleophilic attack to yield the final product . The presence of the methoxy group can influence the stability and reactivity of the intermediates, leading to unique reaction pathways.
Comparison with Similar Compounds
2-Methoxy-3,3-dimethylbut-1-ene can be compared with other similar compounds such as:
3,3-Dimethyl-1-butene: Lacks the methoxy group and has different reactivity and applications.
2,3-Dimethylbut-2-ene: Another isomer with distinct structural and chemical properties.
Properties
CAS No. |
60693-17-6 |
---|---|
Molecular Formula |
C7H14O |
Molecular Weight |
114.19 g/mol |
IUPAC Name |
2-methoxy-3,3-dimethylbut-1-ene |
InChI |
InChI=1S/C7H14O/c1-6(8-5)7(2,3)4/h1H2,2-5H3 |
InChI Key |
ZKJCCGFDBUVUFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=C)OC |
Origin of Product |
United States |
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